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(trifluoromethyl)nicotinic acid

Cat. No.: B1305685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative.

Its structural features, including a methyl group, a trifluoromethyl group, and a carboxylic acid

on a pyridine ring, make it a valuable intermediate in the synthesis of pharmaceuticals and

other fine chemicals.[1] Understanding its physical properties is critical for its application in

chemical synthesis, process development, and formulation. This document provides a

comprehensive overview of the key physical and chemical properties of this compound, details

the experimental methodologies for their determination, and illustrates a general synthetic

logic.

Chemical Identity and Physical Properties
The fundamental identifiers and physical characteristics of 2-Methyl-6-
(trifluoromethyl)nicotinic acid are summarized below. These properties dictate its behavior in

various chemical and physical processes.

Table 1: Core Physical and Chemical Properties
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Property Value

IUPAC Name
2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic

acid[2]

CAS Number 261635-93-2[2]

Molecular Formula C₈H₆F₃NO₂[2]

Molecular Weight 205.13 g/mol [2]

Physical Appearance
White to cream or yellow to pale brown solid

(powder/crystals)[1]

Table 2: Quantitative Physical Data

Parameter Value Conditions

Melting Point 139-141 °C Not Specified

Boiling Point 253.0 ± 40.0 °C Predicted at 760 Torr

Density 1.414 ± 0.06 g/cm³ Predicted at 20 °C, 760 Torr

Water Solubility 4.7 g/L Slightly soluble at 25 °C[1]

pKa 2.51 ± 0.25 Predicted

Experimental Protocols
The accurate determination of physical properties is fundamental to chemical research and

development. The following sections detail the standard experimental methodologies for

measuring the key parameters listed above.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[3] Pure crystalline solids typically

exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader

melting range.[3]

Methodology: Capillary Melting Point[4]
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Sample Preparation: A small amount of the dry, finely powdered 2-Methyl-6-
(trifluoromethyl)nicotinic acid is packed into a thin-walled capillary tube, sealed at one

end, to a height of 1-2 cm.[5]

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating

block of a melting point apparatus. The thermometer bulb and the sample should be at the

same level.[4]

Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute,

especially when approaching the anticipated melting point.

Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2) are recorded.

Reporting: The melting point is reported as the range T1-T2. A preliminary, rapid heating can

be performed to find an approximate melting point before a more careful, slower

determination is conducted.

Solubility Determination
Solubility data is essential for designing reaction conditions, extractions, and formulations. The

"like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar

solvents and non-polar compounds in non-polar solvents.[6]

Methodology: Visual Assessment in a Test Tube[7][8]

Preparation: A precisely weighed amount of the solid (e.g., 25 mg) is placed into a test tube.

[7]

Solvent Addition: A measured volume of the solvent (e.g., water) is added in small portions

(e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[7]

Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60

seconds).[6]

Observation: The mixture is visually inspected to determine if the solid has completely

dissolved. The compound is classified as soluble if no solid particles (or only a few granules)
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remain.[6]

Classification: Based on the amount of solute that dissolves in a given volume of solvent, the

solubility is quantitatively determined (e.g., in g/L). For acid-base properties, if the compound

is water-insoluble, subsequent tests can be performed with aqueous acid (e.g., 5% HCl) and

base (e.g., 5% NaOH) to check for salt formation, which indicates basic or acidic functional

groups, respectively.[9]

pKa Determination
The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For a

carboxylic acid like 2-Methyl-6-(trifluoromethyl)nicotinic acid, it indicates the pH at which the

protonated (acidic) and deprotonated (conjugate base) forms are present in equal

concentrations.

Methodology: Potentiometric Titration[10][11]

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is

prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength of the

solution is kept constant using an inert salt like KCl.[12]

Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a

magnetic stirrer.[12] The solution is initially made acidic (e.g., pH 1.8-2.0) with a strong acid

like HCl.[12]

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small,

precise increments. After each addition, the solution is allowed to equilibrate, and the pH is

recorded.[12]

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to

the pH at the half-equivalence point, which is the point on the titration curve where half of the

acid has been neutralized. This point is identified as the inflection point in the curve.[11]

Multiple titrations are performed to ensure accuracy.[12]

Synthetic Pathway and Logic
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The synthesis of substituted nicotinic acids like the target compound can be approached

through various strategies. A common and logical method involves the functionalization of a

pre-existing, appropriately substituted pyridine ring.[13] This avoids the complexities of de novo

ring construction. The workflow below illustrates a generalized approach where a precursor

molecule is converted to the final acid.

General Synthetic Workflow

Substituted Pyridine Precursor
(e.g., 2-methyl-3-cyano-6-(trifluoromethyl)pyridine)

Hydrolysis

Reagents:
Strong Acid (H₂SO₄) or Base (NaOH)

Heat

2-Methyl-6-(trifluoromethyl)nicotinic Acid

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of the target acid.

This diagram illustrates a common synthetic transformation where a nitrile group (-CN) on the

pyridine ring is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic

acid (-COOH). This represents a direct and efficient method for arriving at the final product from

a readily available precursor.

Conclusion
The physical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid define its utility as a

chemical intermediate. The data and experimental protocols presented in this guide offer a

foundational resource for researchers engaged in the synthesis, development, and application
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of this and related compounds. Adherence to standardized methodologies for property

determination is essential for ensuring data quality, reproducibility, and successful outcomes in

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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